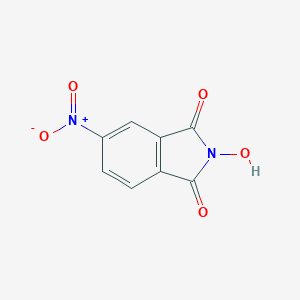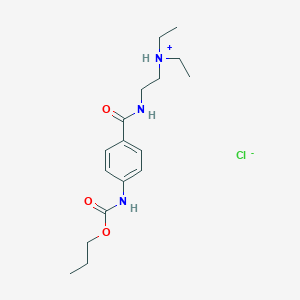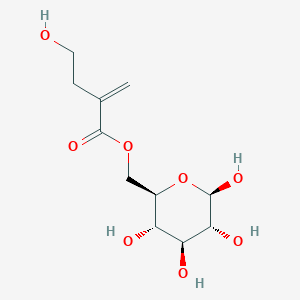
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, also known as HMBG, is a naturally occurring molecule found in various plant sources. It belongs to the class of compounds known as glucosides, which are composed of a sugar molecule attached to a non-sugar molecule. HMBG has been the subject of scientific research due to its potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity Precursor
6-Tuliposide A, a compound closely related to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, was isolated from Spiraea thunbergii leaves. This compound is a precursor to tulipalin A, an insecticidal compound. Thus, it plays a significant role in the plant's defense mechanism against insects (Kim et al., 1999).
Synthesis of Methylene Bridged C-Disaccharides
In a study on the synthesis of methylene bridged C-disaccharides, 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose analogs were utilized. These compounds were important in the formation of C-C bond between reactants, leading to novel molecular structures (Giese et al., 1988).
Antagonistic Effects on Endotoxin
A compound structurally similar to 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, E5564, was studied for its antagonistic effects on endotoxins. This research highlights the potential therapeutic applications of these glucopyranose derivatives in managing endotoxin-related diseases (Mullarkey et al., 2003).
Application in Cigarette Smoke Modification
Research involving the synthesis and pyrolysis of 6-O-Acetyl-2, 3, 4-tri-O-isovaleryl-α-D-Glucopyranose, a derivative of 6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose, showed that it can release isovaleric acid into cigarette smoke, indicating its potential use in modifying cigarette smoke properties (Saijing et al., 2012).
Eigenschaften
CAS-Nummer |
19870-31-6 |
|---|---|
Produktname |
6-(4-Hydroxy-2-methylenebutyryl)-D-glucopyranose |
Molekularformel |
C11H18O8 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11-/m1/s1 |
InChI-Schlüssel |
NABVFHUVYXEKSQ-ZBGLXGBJSA-N |
Isomerische SMILES |
C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Kanonische SMILES |
C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Synonyme |
6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose 6-tuliposide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




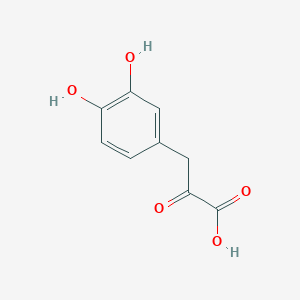
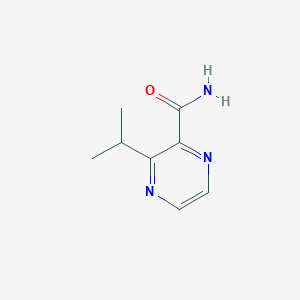
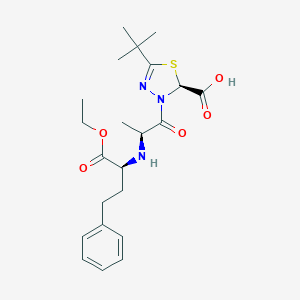


![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
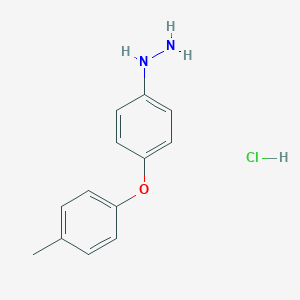
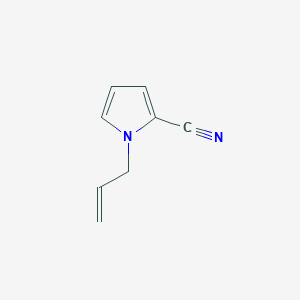
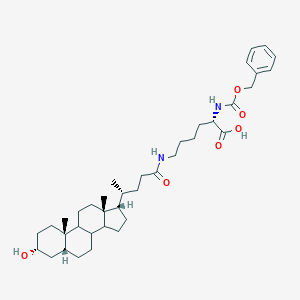

![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
